molecular formula C16H13N5OS2 B2947993 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448062-95-0

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2947993
CAS No.: 1448062-95-0
M. Wt: 355.43
InChI Key: GXCCUFQYLCKZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to an ethyl chain terminating in a pyrazole ring substituted with a thiophene moiety. Its molecular formula is C₁₉H₁₇N₅OS₂, with a molecular weight of 395.5 g/mol . The compound’s synthesis involves coupling reactions of intermediates derived from substituted pyrazoles and benzo[c][1,2,5]thiadiazole-carboxylic acid derivatives, as inferred from analogous synthetic pathways in the literature .

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c22-16(11-3-4-12-14(10-11)20-24-19-12)17-6-8-21-7-5-13(18-21)15-2-1-9-23-15/h1-5,7,9-10H,6,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCCUFQYLCKZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions it Undergoes

  • Oxidation: : Undergoes oxidation reactions due to the presence of thiophene and pyrazole rings.

  • Reduction: : Can be reduced at the carboxamide group to form amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiophene and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) for carboxamide group reduction.

  • Substitution: Various halides and nucleophiles, under both acidic and basic conditions.

Major Products Formed: : The products formed vary based on the reaction type, but common ones include thiophene derivatives, reduced amines, and substituted pyrazoles.

Chemistry

  • Used as a building block in the synthesis of more complex molecules for organic electronics.

  • Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology

  • Investigated for its potential as an anti-inflammatory agent due to its unique molecular structure.

  • Acts as a probe in studying enzyme-ligand interactions.

Medicine

Industry

  • Employed in the development of materials for organic solar cells and light-emitting diodes (LEDs) due to its electron-rich thiophene and pyrazole groups.

Mechanism of Action

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide.

  • N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide.

Uniqueness: : What sets N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide apart is its combination of thiophene and pyrazole with the benzo[c][1,2,5]thiadiazole framework. This unique structural arrangement enhances its electron-donating abilities, making it more effective in applications involving electronic materials and catalytic processes.

There you go, a deep dive into the world of this compound!

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiophene- and pyrazole-containing heterocycles with carboxamide linkages. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity/Applications References
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (Target) C₁₉H₁₇N₅OS₂ 395.5 Benzo[c][1,2,5]thiadiazole, pyrazole, thiophene, ethyl linker Not explicitly reported; inferred bioactivity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (Compound 85) C₂₀H₁₅N₅O₂S₂ 421.5 Benzo[d]thiazole, pyrazole, sulfonamide Anthrax lethal factor inhibition (SAR study)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide (Compound 4) C₁₆H₁₃N₅OS₂ 363.4 Benzo[d]thiazole, pyrazole, thiophene, carboxamide 23% inhibition at 50 µM (immunoproteasome assay)
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide C₁₆H₁₁N₅OS₂ 353.4 Benzo[c][1,2,5]thiadiazole, pyrazine, thiophene No activity reported
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1208818-48-7) C₂₀H₁₅FN₄O₃S₃ 474.5 Benzo[c][1,2,5]thiadiazole, sulfonyl, thiophene Unknown (structural analog)

Key Observations

Structural Diversity :

  • The target compound distinguishes itself through its ethyl-pyrazole linker and unsubstituted benzo[c][1,2,5]thiadiazole core , contrasting with sulfonamide-linked analogs (e.g., Compound 85) or pyrazine-containing derivatives (e.g., CAS 1208818-48-7) .
  • Electron-withdrawing groups (e.g., benzo[c][1,2,5]thiadiazole) enhance charge-transfer properties compared to benzo[d]thiazole derivatives (Compound 4) .

Sulfonamide derivatives (e.g., Compound 85) show stronger inhibitory effects in anthrax lethal factor studies, likely due to enhanced binding via sulfonyl groups .

Synthetic Complexity :

  • The target compound’s synthesis likely follows pathways similar to N-substituted thiazole carboxamides (), requiring coupling reagents like EDCI or HOBt for amide bond formation .
  • Pyrazine analogs () involve additional steps for heterocyclic ring formation, increasing synthetic complexity .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Substitution at the pyrazole 3-position (e.g., thiophen-2-yl) improves π-π stacking in biological targets, as seen in Compound 4 .
  • Limitations :

    • The target compound lacks explicit pharmacological data, necessitating further assays (e.g., enzyme inhibition, cytotoxicity) to validate its utility .
    • Solubility challenges may arise due to its hydrophobic aromatic systems, requiring formulation optimization .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how is the product validated?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Formation of the pyrazole-thiophene core through cyclization of hydrazine derivatives with thiophene-containing ketones under reflux in ethanol or THF .
  • Step 2: Ethylamine linkage to the benzo[c][1,2,5]thiadiazole moiety using coupling agents like EDCI/HOBt in DMF at 0–25°C .
  • Validation: Post-synthesis, purity is confirmed via HPLC (>95%), while structural integrity is validated using ¹H/¹³C NMR (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazole NH at δ 10.2 ppm) and IR spectroscopy (C=O stretch at ~1670 cm⁻¹). Elemental analysis (C, H, N, S) ensures stoichiometric accuracy .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
  • Catalyst Screening: Transition-metal catalysts (e.g., CuI for click chemistry) or organocatalysts (e.g., DBU) can accelerate coupling reactions .
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions during amide bond formation, while reflux (80–100°C) promotes cyclization .
  • Yield Tracking: Use TLC (silica gel, CHCl₃:MeOH 9:1) and LC-MS for real-time monitoring. Typical yields range from 60–85% after recrystallization .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the benzo[c][1,2,5]thiadiazole carbons (δ 150–160 ppm) and pyrazole NH protons (δ 10.2–10.8 ppm) .
  • IR Spectroscopy: Confirms carbonyl (1670 cm⁻¹) and thiadiazole ring vibrations (1550–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) should match theoretical mass (e.g., m/z 385.08 for C₁₆H₁₃N₅O₂S₂) within 5 ppm error .
  • X-ray Crystallography: Resolves bond angles and packing motifs; C=O bond lengths typically ~1.22 Å .

Advanced: How can researchers design derivatives of this compound to enhance biological activity?

Methodological Answer:

  • Substituent Modification: Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the thiophene or benzo[c]thiadiazole moieties to improve target binding .
  • Bioisosteric Replacement: Replace the pyrazole with triazole or thiazole rings to modulate pharmacokinetics .
  • Docking Studies: Use software (e.g., AutoDock Vina) to predict interactions with enzymes like COX-1/2. For example, thiophene sulfur may form π-S interactions with catalytic residues .
  • In Vitro Screening: Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. IC₅₀ values <10 µM indicate promising activity .

Advanced: How should researchers address discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) .
  • Variable-Temperature NMR: Resolve dynamic effects (e.g., rotational isomerism) by acquiring spectra at 25°C and 60°C .
  • Crystallographic Analysis: Resolve ambiguous NOE signals by growing single crystals (e.g., in EtOH/water) and performing XRD .
  • Isotopic Labeling: Use ¹⁵N-labeled precursors to confirm NH proton assignments in complex heterocycles .

Basic: What in vitro assays are recommended for preliminary pharmacological evaluation of this compound?

Methodological Answer:

  • Anticancer Activity: Use MTT assays on adherent cell lines (e.g., HeLa, A549) with 48–72 hr incubations. Calculate IC₅₀ via nonlinear regression .
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) or COX-1/2 using fluorogenic substrates (e.g., ATPase-Glo™). IC₅₀ <1 µM suggests high potency .
  • Membrane Permeability: Perform Caco-2 monolayer assays; Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability potential .

Advanced: How can computational methods guide the study of this compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with GROMACS) to identify stable binding poses over 100 ns trajectories .
  • QSAR Modeling: Corrogate substituent electronegativity with IC₅₀ values using Partial Least Squares (PLS) regression. R² >0.7 indicates predictive validity .
  • ADMET Prediction: Use SwissADME to estimate logP (~2.5), BBB permeability (CNS < -2), and CYP450 inhibition risks .

Advanced: What strategies resolve low solubility issues during biological testing?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 (1:4 v/v) for stock solutions; dilute to <1% DMSO in assay buffers .
  • Salt Formation: Synthesize hydrochloride salts via HCl gas treatment in diethyl ether to enhance aqueous solubility .
  • Nanoformulation: Prepare liposomal suspensions (e.g., with DSPC/cholesterol) using sonication, achieving particle sizes <200 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.